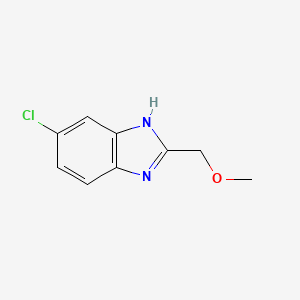

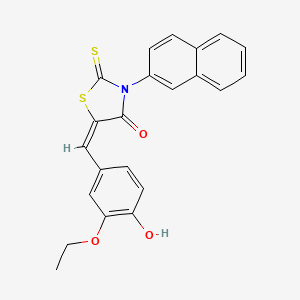

![molecular formula C18H12FN3O2S2 B2444820 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-67-6](/img/structure/B2444820.png)

4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues, has been reported . These compounds were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . The 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of the PI3Kα kinase, forming a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a thiazolo[5,4-d]thiazole functionalized covalent triazine framework showed superior photocatalytic activity for hydrogen production and dye degradation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the yield of 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine was 3.14 g (42%), forming off-white crystals, with a melting point of 202–203°C .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Neurological Applications

One significant area of application for this compound class is the inhibition of specific enzymes and its implications in neurological conditions. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides, closely related to the compound of interest, have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase. Such compounds have shown potential in modulating the kynurenine pathway, which plays a critical role in neurological disorders due to its involvement in producing neuroactive metabolites. The research demonstrated that these inhibitors could increase kynurenic acid concentration in the brain, suggesting therapeutic potential for neurological conditions associated with this pathway (S. Röver et al., 1997).

Antidiabetic and Hypoglycemic Agents

Another application area is the development of antidiabetic agents. Compounds structurally similar to 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide have been synthesized and evaluated for their hypoglycemic properties. These studies have led to the identification of fluorinated pyrazoles and thioureas with significant antidiabetic activity, highlighting the potential of such compounds in managing diabetes through their ability to modulate glucose levels (H. Faidallah et al., 2016).

Cancer Research

In the field of cancer research, derivatives of benzenesulfonamide have been explored for their anticancer properties. A variety of these compounds have been synthesized and tested against different cancer cell lines, revealing promising anticancer activity. This suggests that modifications to the benzenesulfonamide scaffold, including the introduction of the 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl) group, could lead to effective treatments for various cancers by inhibiting cell proliferation or inducing apoptosis in cancer cells (H. Gul et al., 2016).

Environmental and Biological Sensing

The research applications extend into environmental and biological sensing, where derivatives have been used to develop fluorescent probes for the selective detection of specific ions or molecules. This application is crucial for monitoring environmental pollutants or biological markers, contributing to environmental protection and the advancement of diagnostic methods. The development of reaction-based fluorescent probes for discrimination of thiophenols over aliphatic thiols exemplifies the utility of these compounds in sensitive and selective detection techniques (Z. Wang et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O2S2/c19-13-5-9-15(10-6-13)26(23,24)22-14-7-3-12(4-8-14)17-21-16-2-1-11-20-18(16)25-17/h1-11,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTSPUOZCBLCMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

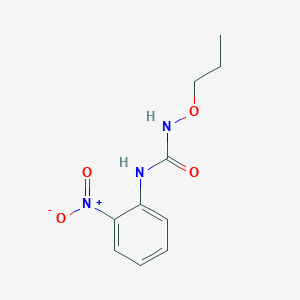

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2444739.png)

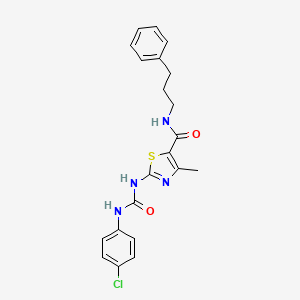

![Tert-Butyl 4-(Cyanomethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate](/img/structure/B2444741.png)

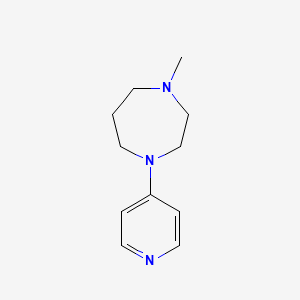

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2444748.png)

![6-Methyl-3-[(3-methylanilino)methylidene]pyran-2,4-dione](/img/structure/B2444749.png)

![5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2444751.png)

![N-(3,4-dimethoxyphenyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2444754.png)

![2,4-Dimethyl-6-{[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2444756.png)